3-Bromo-2-butoxy-5-methylbenzoic acid
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Overview
Description
3-Bromo-2-butoxy-5-methylbenzoic acid is an organic compound with the molecular formula C12H15BrO3 It is a derivative of benzoic acid, featuring a bromine atom, a butoxy group, and a methyl group as substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-butoxy-5-methylbenzoic acid typically involves the bromination of 2-butoxy-5-methylbenzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, concentration, and reaction time. The product is then purified through crystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-butoxy-5-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids or esters are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-2-butoxy-5-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-butoxy-5-methylbenzoic acid depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylbenzoic acid: Similar structure but lacks the butoxy group.
2-Butoxybenzoic acid: Similar structure but lacks the bromine atom.
5-Methylbenzoic acid: Similar structure but lacks both the bromine atom and the butoxy group.
Uniqueness
3-Bromo-2-butoxy-5-methylbenzoic acid is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the bromine atom, butoxy group, and methyl group allows for diverse chemical transformations and applications that may not be possible with similar compounds.
Properties
IUPAC Name |
3-bromo-2-butoxy-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-3-4-5-16-11-9(12(14)15)6-8(2)7-10(11)13/h6-7H,3-5H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJGLAFTLRFUSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Br)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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